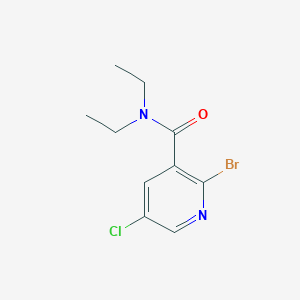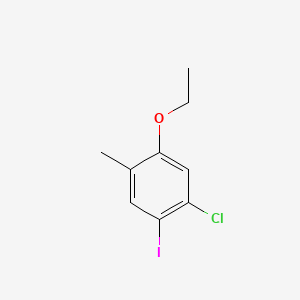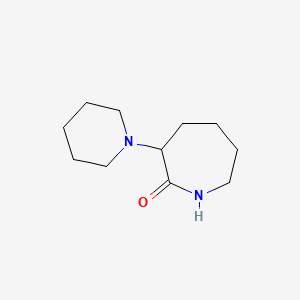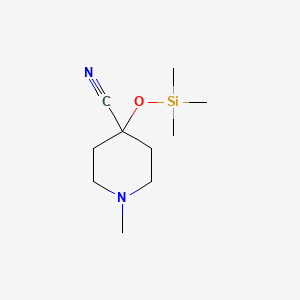![molecular formula C12H6BrClO B14769896 2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
2-Bromo-3-chlorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, 2-bromo-3-chloro- is a halogenated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions of the dibenzofuran ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 2-bromo-3-chloro- typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzofuran, 2-bromo-3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzofuran, 2-bromo-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, 2-bromo-3-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals, particularly in the design of drugs with specific halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dibenzofuran, 2-bromo-3-chloro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with various biological molecules, influencing their function and activity. These interactions can affect molecular pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran, 3-bromo-2-chloro-: Another halogenated derivative with bromine and chlorine atoms at different positions.
Dibenzofuran, 2,3-dichloro-: A derivative with two chlorine atoms at the 2nd and 3rd positions.
Dibenzofuran, 2,3-dibromo-: A derivative with two bromine atoms at the 2nd and 3rd positions.
Uniqueness
Dibenzofuran, 2-bromo-3-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H6BrClO |
|---|---|
Molekulargewicht |
281.53 g/mol |
IUPAC-Name |
2-bromo-3-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
InChI-Schlüssel |
SVTXPXJMIUCDBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)








![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
